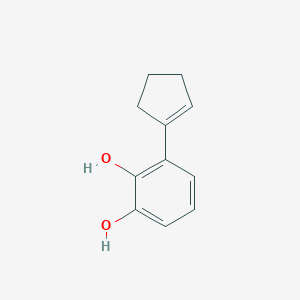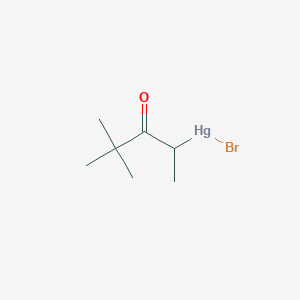
Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury: is a chemical compound with the molecular formula C7H13BrHgO It is known for its unique structure, which includes a mercury atom bonded to a bromine atom and a 4,4-dimethyl-3-oxopentan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury typically involves the reaction of 4,4-dimethyl-3-oxopentan-2-yl bromide with a mercury(II) salt, such as mercury(II) acetate or mercury(II) chloride, in the presence of a suitable solvent like ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions: Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Reduction Reactions: The mercury center can be reduced to elemental mercury using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form mercury(II) oxide or other mercury-containing species.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or methanol, with reagents such as sodium hydroxide or potassium cyanide.
Reduction Reactions: Conducted in aprotic solvents like tetrahydrofuran (THF) or diethyl ether, using reducing agents like sodium borohydride.
Oxidation Reactions: Performed in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution Reactions: Products include 4,4-dimethyl-3-oxopentan-2-yl derivatives with different substituents replacing the bromine atom.
Reduction Reactions: Products include elemental mercury and 4,4-dimethyl-3-oxopentan-2-yl derivatives.
Oxidation Reactions: Products include mercury(II) oxide and other oxidized mercury species.
科学研究应用
Chemistry: Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It is also employed in the study of organomercury compounds and their reactivity.
Biology: In biological research, this compound is used to investigate the effects of mercury-containing compounds on biological systems. It serves as a model compound to study the toxicity and biochemical interactions of organomercury species.
Medicine: While not commonly used in medicine, this compound can be used in the development of mercury-based pharmaceuticals and diagnostic agents.
Industry: In industrial applications, this compound is used in the synthesis of other organomercury compounds and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups, such as thiols, in proteins and enzymes. This interaction can inhibit the activity of these biomolecules, leading to various biochemical effects.
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can bind to cysteine residues in proteins, altering their structure and function.
Cell Membranes: It can interact with membrane proteins and lipids, affecting membrane integrity and function.
DNA and RNA: The compound can bind to nucleic acids, potentially interfering with replication and transcription processes.
相似化合物的比较
Methylmercury: Another organomercury compound with a methyl group instead of the 4,4-dimethyl-3-oxopentan-2-yl group.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group instead of the 4,4-dimethyl-3-oxopentan-2-yl group.
Uniqueness: Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury is unique due to its specific structure, which includes a bulky 4,4-dimethyl-3-oxopentan-2-yl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other organomercury compounds.
属性
CAS 编号 |
62942-37-4 |
|---|---|
分子式 |
C7H13BrHgO |
分子量 |
393.67 g/mol |
IUPAC 名称 |
bromo-(4,4-dimethyl-3-oxopentan-2-yl)mercury |
InChI |
InChI=1S/C7H13O.BrH.Hg/c1-5-6(8)7(2,3)4;;/h5H,1-4H3;1H;/q;;+1/p-1 |
InChI 键 |
DSGDIJYHGQARME-UHFFFAOYSA-M |
规范 SMILES |
CC(C(=O)C(C)(C)C)[Hg]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


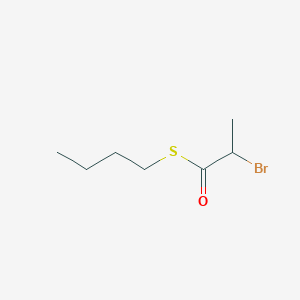
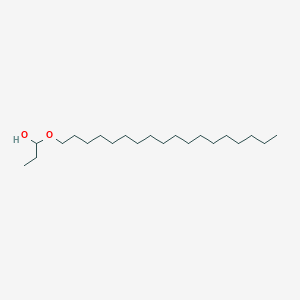
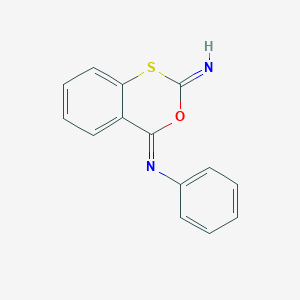

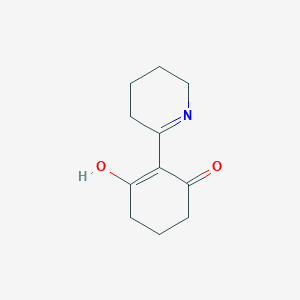
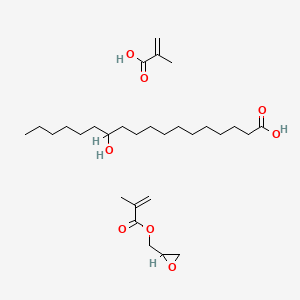
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)

![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
![S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate](/img/structure/B14512937.png)
![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)
![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
